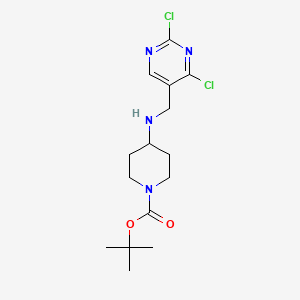

tert-Butyl 4-(((2,4-dichloropyrimidin-5-yl)methyl)amino)piperidine-1-carboxylate

Description

Chemical Structure: This compound (CAS: 1000577-09-2) features a piperidine ring substituted at the 4-position with a tert-butoxycarbonyl (Boc) protecting group and an amino-linked 2,4-dichloropyrimidin-5-ylmethyl moiety. Its molecular formula is C₁₅H₂₁Cl₂N₅O₂, with a molecular weight of 374.27 g/mol .

Properties

IUPAC Name |

tert-butyl 4-[(2,4-dichloropyrimidin-5-yl)methylamino]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22Cl2N4O2/c1-15(2,3)23-14(22)21-6-4-11(5-7-21)18-8-10-9-19-13(17)20-12(10)16/h9,11,18H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGBCNJZPVNZXLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NCC2=CN=C(N=C2Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22Cl2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(((2,4-dichloropyrimidin-5-yl)methyl)amino)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the core piperidine ring One common synthetic route includes the reaction of piperidine with tert-butyl chloroformate to form the tert-butyl carbamate derivative

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process. Quality control measures, such as chromatography and spectroscopy, are employed to verify the purity and structure of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 4-(((2,4-dichloropyrimidin-5-yl)methyl)amino)piperidine-1-carboxylate: can undergo various chemical reactions, including:

Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

Reduction: : Reduction reactions can be used to modify the compound's structure.

Substitution: : Nucleophilic substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or aldehydes, while reduction reactions can produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

This compound has the molecular formula and a molecular weight of approximately 361.27 g/mol. The structure features a piperidine ring connected to a dichloropyrimidine moiety, which is significant for its biological activity.

Scientific Research Applications

1. Medicinal Chemistry

- Anticancer Activity : Research indicates that compounds containing the dichloropyrimidine moiety exhibit potential anticancer properties by interacting with specific cellular targets, inhibiting tumor growth and proliferation.

- Antimicrobial Properties : Studies have shown that this compound can possess antimicrobial activity, making it a candidate for developing new antibiotics.

2. Biological Studies

- Mechanism of Action : The compound's mechanism involves interaction with nucleic acids and proteins, potentially disrupting their functions. This characteristic is crucial for its application in drug development aimed at various diseases .

- Target Identification : Ongoing research aims to identify specific molecular targets for this compound, enhancing its therapeutic potential .

3. Chemical Research

- Intermediate in Synthesis : It serves as an intermediate in synthesizing other complex organic compounds, particularly in pharmaceutical chemistry .

Case Studies

Mechanism of Action

The mechanism by which tert-Butyl 4-(((2,4-dichloropyrimidin-5-yl)methyl)amino)piperidine-1-carboxylate exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with modifications in the pyrimidine ring, linker groups, or piperidine substitution patterns. Key differences in physicochemical properties, synthetic accessibility, and biological activity are highlighted below.

Positional Isomers on the Piperidine Ring

- tert-Butyl 3-(((2,4-Dichloropyrimidin-5-yl)methyl)amino)piperidine-1-carboxylate (CAS: 1420867-40-8): Structure: Substitution at the 3-position of piperidine instead of 3. Molecular Weight: 361.27 g/mol. Purity: 95% . Impact: The 3-substituted isomer may exhibit altered steric hindrance, affecting binding to biological targets compared to the 4-substituted analog.

Methylation of the Amino Linker

- tert-Butyl 3-((((2,4-Dichloropyrimidin-5-yl)methyl)(methyl)amino)methyl)piperidine-1-carboxylate (CAS: 1420841-26-4): Structure: Addition of a methyl group to the amino linker. Molecular Weight: 388.28 g/mol. Hazards: Classified with warnings for skin/eye irritation (H315-H319-H320) .

Methoxy-Methyl Substitution

- tert-Butyl 4-(((2,4-Dichloropyrimidin-5-yl)methoxy)methyl)piperidine-1-carboxylate (CID: 71630355): Structure: Replacement of the amino linker with a methoxy-methyl group. Molecular Formula: C₁₆H₂₃Cl₂N₃O₃. Impact: The ether linkage reduces basicity compared to the amine, altering electronic properties and hydrogen-bonding capacity .

Pyrimidine Substituent Variations

- tert-Butyl 4-((2-Chloro-6-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate (CAS: 1289386-94-2):

Comparative Data Table

Biological Activity

tert-Butyl 4-(((2,4-dichloropyrimidin-5-yl)methyl)amino)piperidine-1-carboxylate (CAS No. 1420844-37-6) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₂₂Cl₂N₄O₂, with a molecular weight of approximately 361.27 g/mol. The structure includes a piperidine ring substituted with a tert-butyl group and a dichloropyrimidine moiety, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Studies indicate that it may act as an inhibitor of certain enzymes or receptors involved in disease pathways, particularly in cancer and infectious diseases.

- Inhibition of Enzymatic Activity : Research has shown that compounds similar to this compound can inhibit enzymes like HIV reverse transcriptase, suggesting potential use in antiviral therapies .

- Anticancer Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects on various cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms.

Biological Activity Data

The following table summarizes key biological activities observed for this compound and related compounds:

| Activity | Effect | Reference |

|---|---|---|

| Antiviral | Inhibition of HIV replication | |

| Cytotoxicity | Induces apoptosis in cancer cells | |

| Enzyme Inhibition | Potential inhibition of kinases |

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

- Study on HIV Inhibition : A study published in Nature demonstrated that derivatives of pyrimidine could effectively inhibit HIV reverse transcriptase, showcasing structure-activity relationships (SARs) that inform the design of new antiviral agents .

- Anticancer Efficacy : In vitro studies conducted on various cancer cell lines revealed that the compound exhibited significant cytotoxicity, with IC50 values indicating effective concentrations for inducing cell death .

- Mechanistic Insights : Research has provided insights into the molecular mechanisms by which these compounds induce apoptosis, including the activation of caspase pathways and modulation of Bcl-2 family proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.